

early-stage research on Quinacainol derivatives

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Compound of Interest

Compound Name: Quinacainol

Cat. No.: B1678641

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An In-depth Technical Guide to Early-Stage Research on **Quinacainol** and its Related Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research landscape for **Quinacainol** and its broader chemical relatives, the quinoline and quinazoline derivatives. The document synthesizes preclinical data from in vitro and in vivo studies, offering insights into their therapeutic potential across various disease areas, including cardiovascular conditions, neurodegenerative disorders, and inflammation. Detailed experimental protocols, quantitative biological activity data, and visualizations of key molecular pathways are presented to support ongoing and future research and development efforts in this field.

Overview of Quinacainol and its Analogs

Quinacainol is an antiarrhythmic agent with Class I electrophysiological properties.^[1] Its chemical scaffold is part of the larger quinoline and quinazoline families of heterocyclic compounds. These core structures are prevalent in medicinal chemistry and have been explored for a wide range of therapeutic applications due to their diverse biological activities.^[2] ^[3]^[4] Early-stage research on derivatives has focused on several key areas, including neuroprotection, anti-inflammatory effects, and anticancer activity.

Therapeutic Applications and Quantitative Data

The following sections summarize the key findings from early-stage research on **Quinacainol** and related quinoline/quinazoline derivatives, with quantitative data presented for comparative

analysis.

Antiarrhythmic Activity of Quinacainol

Initial in vivo studies in rats have characterized the antiarrhythmic and electrophysiological effects of **Quinacainol**. The compound demonstrated a dose-dependent effect on various cardiac parameters.

Table 1: In Vivo Electrophysiological and Antiarrhythmic Effects of **Quinacainol** in Rats^[1]

Dose (mg/kg)	Effect on Ventricular Refractoriness	Effect on dV/dtmax of Phase 0 Epicardial Action Potentials	Effect on Action Potential Duration	Antiarrhythmic Action	Pro-arrhythmic Action
0.5	No significant increase	Reduced	No change	-	-
1.0	No significant increase	Reduced	No change	-	-
2.0	Increased	Reduced	No change	Yes	-
4.0	Increased	Reduced	No change	Yes	-
8.0	Increased	Reduced	Increased	-	Yes

Neuroprotective Effects of Quinoline and Quinazoline Derivatives

A significant body of research has focused on the potential of quinoline and quinazoline derivatives in the context of neurodegenerative diseases, particularly Alzheimer's disease. The primary mechanisms explored include the inhibition of amyloid-beta (Aβ) aggregation and the inhibition of cholinesterases.

Table 2: In Vitro Activity of Quinoline/Quinazoline Derivatives in Alzheimer's Disease Models

Compound Class	Specific Compound	Target	Activity	Reference
8-Hydroxyquinoline Derivative	5b	Self-induced A β 1-42 aggregation	IC50 = 5.64 μ M	[5]
Quinoline Derivative	7a	Phosphodiesterase 5 (PDE5)	IC50 = 0.27 nM	[6]
Quinoline-Stilbene Derivative	88	Antiproliferative (MDA-MB 468 breast cancer cells)	IC50 = 0.12 μ M	[7]
4-Anilinoquinazoline Derivative	2a	Wild-type EGFR	IC50 = 5.06 nM	[8]
2-Furano-4(3H)-quinazolinone	21	Antiproliferative (Ovarian OVCAR-4)	GI50 = 1.82 μ M	[9]
2-Furano-4(3H)-quinazolinone	21	Antiproliferative (Non-small cell lung cancer NCI-H522)	GI50 = 2.14 μ M	[9]

Anti-inflammatory and Antioxidant Properties

Several quinoline and quinazoline derivatives have been investigated for their anti-inflammatory and antioxidant activities. These studies often involve in vitro models of inflammation and oxidative stress.

Table 3: In Vitro Anti-inflammatory and Antioxidant Activity of Quinoline Derivatives

Compound	Assay	Result	Reference
8-Hydroxyquinoline Derivative 5b	Oxygen Radical Absorbance Capacity (ORAC-FL)	2.63 Trolox equivalents	[5]
Quinoline Carboxylic Acids	Anti-inflammatory activity in LPS-induced RAW264.7 macrophages	Appreciable anti-inflammatory affinities	[10]
NIQBD-loaded StNPs (200 mg/mL)	Reduction of inflammatory mediators (IL-1 β , NF- κ B) in lung and liver tissues	Significant decrease compared to MTX-induced inflammation group	[11]

Experimental Protocols

This section details the methodologies for key experiments cited in the early-stage research of **Quinacainol** and its derivatives.

General Synthesis of Quinazolinone Derivatives

A common method for the synthesis of certain quinazolinone derivatives involves the reaction of an amino-substituted phenoxy compound with a benzoxazinone derivative.

- Reactants: 6-(4-amino-3-methylphenoxy)quinoxaline-2,3(1H,4H)-dione and 2-alkyl-4H-benzo[d][\[12\]](#)[\[13\]](#)oxazin-4-one.[\[13\]](#)
- Solvent: Glacial acetic acid.[\[13\]](#)
- Procedure: The reactants are refluxed in glacial acetic acid for 6 hours.[\[13\]](#)
- Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[\[13\]](#)

- Purification: After the reaction is complete, the acetic acid is evaporated. The residue is washed with hot isopropanol to dissolve byproducts, and the desired product is filtered and washed.[13]

In Vivo Model of Cardiac Arrhythmia

The antiarrhythmic actions of **Quinacainol** were assessed in a rat model of myocardial infarction.

- Animal Model: Conscious rats.[1]
- Procedure: The rats are subjected to occlusion of the left anterior descending (LAD) coronary artery to induce arrhythmia.[1]
- Drug Administration: **Quinacainol** is administered at varying doses (e.g., 2.0 and 4.0 mg/kg) to assess its antiarrhythmic effects.[1]
- Electrophysiological Measurements: In vivo electrophysiological actions are assessed by measuring drug-induced changes in the electrocardiogram (ECG), responses to left ventricular electrical stimulation, and changes in epicardial intracellular potentials.[1]

A β 1-42 Aggregation Inhibition Assay

The inhibitory effect of 8-hydroxyquinoline derivatives on amyloid-beta aggregation was evaluated using an in vitro assay.

- Peptide: Self-induced A β 1-42 peptide.[5]
- Assay Principle: The assay measures the extent of A β 1-42 aggregation in the presence and absence of the test compound.
- Detection: The aggregation can be monitored using techniques such as Thioflavin T fluorescence, which increases upon binding to amyloid fibrils.
- Quantification: The half-maximal inhibitory concentration (IC₅₀) is calculated to determine the potency of the compound in preventing aggregation.[5]

In Vitro Cytotoxicity Assay (MTT Assay)

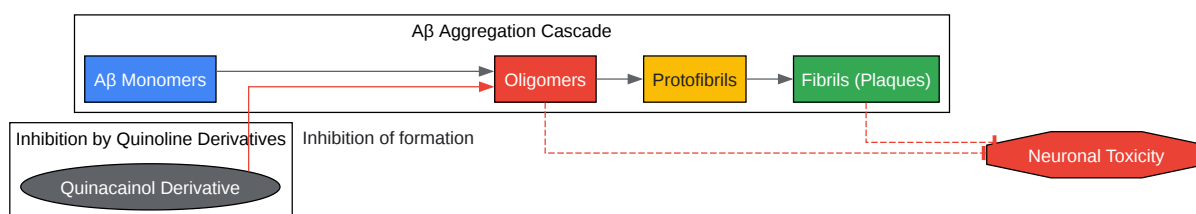
The cytotoxic or antiproliferative activity of novel quinazolinone derivatives is often evaluated against cancer cell lines using the MTT assay.

- Cell Lines: Human cancer cell lines such as MCF-7 (breast) and HeLa (cervical).[13]
- Procedure: Cells are seeded in 96-well plates and incubated with various concentrations of the synthesized compounds.
- Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
- Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The results are used to calculate the concentration at which 50% of cell growth is inhibited (GI50).

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of **Quinacainol** derivatives.

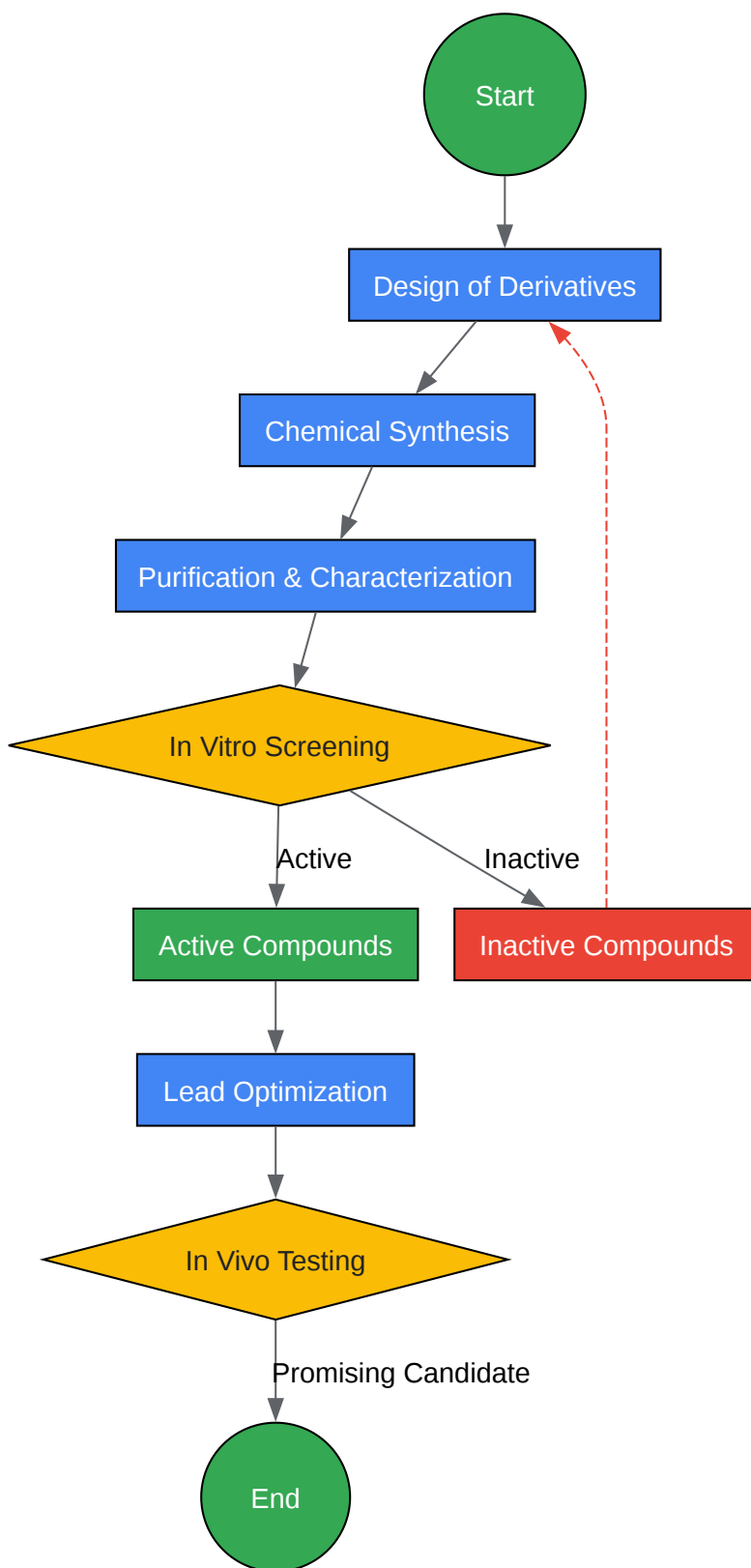
Amyloid-Beta Aggregation Pathway and Inhibition



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Caption: Inhibition of toxic Aβ oligomer formation by quinoline derivatives.

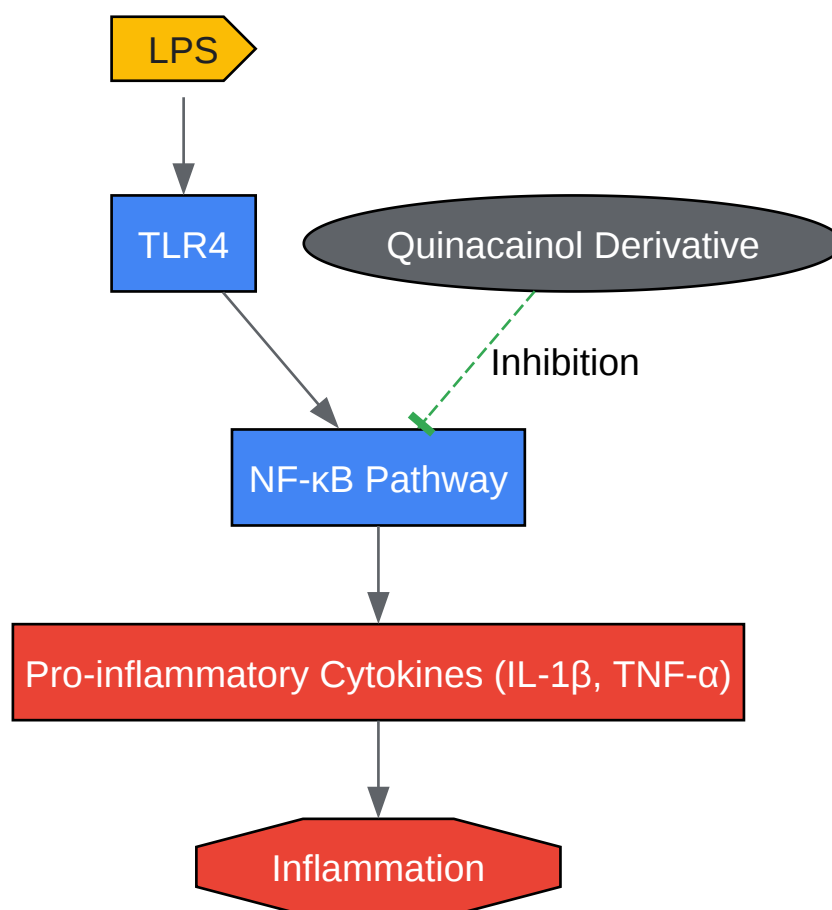
General Workflow for Synthesis and Screening of Novel Derivatives



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Caption: A typical workflow for the discovery of new drug candidates.

Inflammatory Signaling Pathway Modulation



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Caption: Inhibition of the NF-κB inflammatory pathway by derivatives.

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